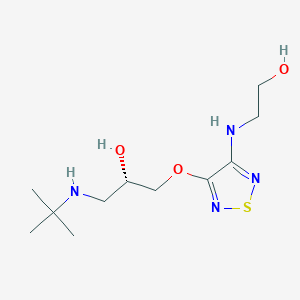
Methyl 3-bromo-5-methylpyridine-4-carboxylate
Übersicht
Beschreibung
Methyl 3-bromo-5-methylpyridine-4-carboxylate is a chemical compound that belongs to the pyridine family. It is a white to yellowish crystalline powder with a molecular weight of 248.07 g/mol. This compound is widely used in scientific research for its unique properties that make it an important tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis of Receptor Antagonists : Methyl 3-bromo-5-methylpyridine-4-carboxylate derivatives have been used in the efficient synthesis of receptor antagonists. For example, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, synthesized from a related compound, serves as a carboxylic acid moiety of dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).
Development of Tridentate Ligands : Another study involves the synthesis of 5′-methyl-2,2′-bipyridine-6-carboxylic acid starting from a compound like this compound. These compounds are important for developing mono-, bis-, and tris-tridentate ligands, particularly suited for the complexation of lanthanide(III) cations (Charbonnière, Weibel, & Ziessel, 2001).
Aminocarbonylation Reactions : In a study exploring the functionalization of certain pyridine derivatives, compounds like this compound were used in palladium-catalyzed aminocarbonylation reactions. This process is significant in the formation of various amides and amino-substituted derivatives (Takács et al., 2012).
Synthesis of Nav1.8 Sodium Channel Modulator : This compound has also been used in the synthesis of a Nav1.8 sodium channel modulator, an important agent in neuroscience research. The synthesis process involved key steps like oxidation and Suzuki−Miyaura coupling, demonstrating the compound's versatility in complex organic syntheses (Fray et al., 2010).
Electrocatalytic Carboxylation : this compound derivatives have been used in electrocatalytic carboxylation studies. For instance, a research study investigated the electrochemical carboxylation of 2-amino-5-bromopyridine with CO2, revealing the potential of these compounds in green chemistry applications (Feng et al., 2010).
Wirkmechanismus
Target of Action
Methyl 3-bromo-5-methylpyridine-4-carboxylate is a chemical compound used in scientific research . .
Mode of Action
It is known that similar compounds are used as substrates in palladium-catalyzed arylation reactions .
Biochemical Pathways
It is known that similar compounds are involved in suzuki–miyaura coupling reactions .
Pharmacokinetics
The compound’s physical properties such as its molecular weight, density, and refractive index are known .
Eigenschaften
IUPAC Name |
methyl 3-bromo-5-methylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-10-4-6(9)7(5)8(11)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDRZUXFRIUFCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1435664.png)
![6-Chloro-4-methoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B1435665.png)



![1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate hydrochloride](/img/structure/B1435672.png)
![2-{5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride](/img/structure/B1435673.png)


![[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1435679.png)
![(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride](/img/structure/B1435680.png)